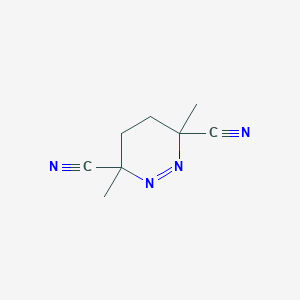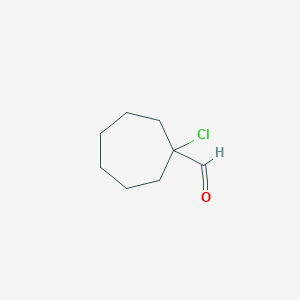
1-Hexadecylpyrimidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecylpyrimidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C21H40ClN. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecylpyrimidin-1-ium chloride typically involves the quaternization of pyrimidine with a long-chain alkyl halide. One common method is the reaction of pyrimidine with hexadecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecylpyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent pyrimidine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Parent pyrimidine and hexadecyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hexadecylpyrimidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and fungi.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its surfactant properties
Mécanisme D'action
The mechanism of action of 1-hexadecylpyrimidin-1-ium chloride primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate hydrophobic molecules, facilitating their transport and delivery .
Comparaison Avec Des Composés Similaires
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide: A surfactant with a similar structure but different counterion.
Benzalkonium chloride: A widely used disinfectant with a similar mode of action
Uniqueness: 1-Hexadecylpyrimidin-1-ium chloride is unique due to its pyrimidine core, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference can influence its reactivity and interaction with biological membranes, making it a valuable compound in specific applications .
Propriétés
Numéro CAS |
58570-57-3 |
|---|---|
Formule moléculaire |
C20H37ClN2 |
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
1-hexadecylpyrimidin-1-ium;chloride |
InChI |
InChI=1S/C20H37N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21-20-22;/h16-17,19-20H,2-15,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RDEMPZLHWXDAPF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CN=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)






